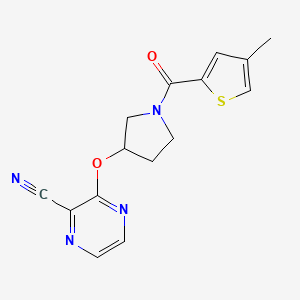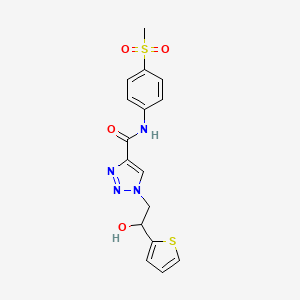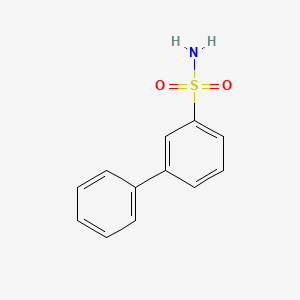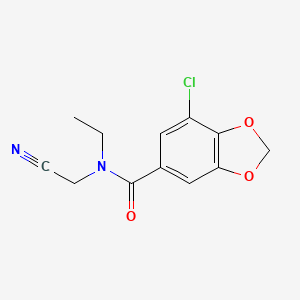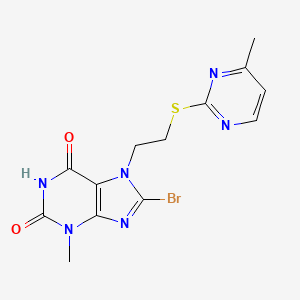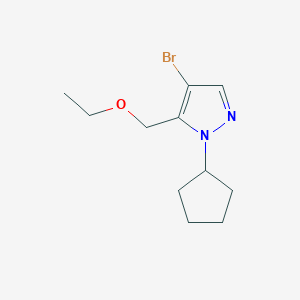
4-bromo-1-cyclopentyl-5-(ethoxymethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-1-cyclopentyl-5-(ethoxymethyl)-1H-pyrazole, also known as XH-17, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. XH-17 is a pyrazole derivative that has been synthesized through various methods and has shown promising results in its mechanism of action and physiological effects.
Aplicaciones Científicas De Investigación
Brominated Pyrazole Derivatives
- Brominated trihalomethylenones, including compounds similar to 4-bromo-1H-pyrazole, serve as precursors in synthesizing a range of pyrazole derivatives. These compounds have applications in the development of new pharmaceuticals and agrochemicals due to their versatile reactivity (Martins et al., 2013).
Synthesis of Pyrazole Carboxylates
- Indium bromide-catalyzed synthesis of pyrazole-4-carboxylates, which are structurally related to 4-bromo-1H-pyrazole, highlights the compound's role in creating diverse chemical structures with potential bioactivity (Prabakaran et al., 2012).
Tautomerism and Structural Studies
- Research on tautomerism in 4-bromo substituted 1H-pyrazoles provides insights into their structural and electronic properties, which are crucial for their potential applications in material science and pharmaceuticals (Trofimenko et al., 2007).
Pyrazole-Based Synthesis
- The synthesis of various pyrazole derivatives, including 4-bromo-1H-pyrazole, has been explored for their potential use in developing new therapeutic agents and materials with unique properties (Ichikawa et al., 2010).
Antimicrobial Activity
- N-phenylpyrazole derivatives, which could potentially be synthesized from 4-bromo-1H-pyrazole, have shown promising antimicrobial properties, indicating the compound's relevance in developing new antimicrobial agents (Farag et al., 2008).
Propiedades
IUPAC Name |
4-bromo-1-cyclopentyl-5-(ethoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2O/c1-2-15-8-11-10(12)7-13-14(11)9-5-3-4-6-9/h7,9H,2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREVESDTVBUKCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C(C=NN1C2CCCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2507812.png)

![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2507816.png)
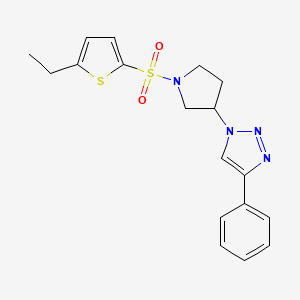
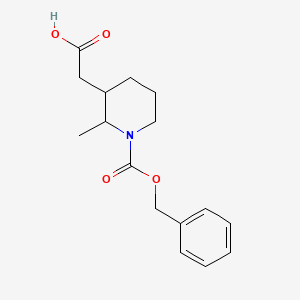
![N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2507822.png)
